Cymipristone - 329971-40-6

Cymipristone

Catalog Number: EVT-266364
CAS Number: 329971-40-6
Molecular Formula: C34H43NO2
Molecular Weight: 497.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cymipristone, also known as ZXH-95, is a progesterone receptor antagonist potentially for termination of intrauterine pregnancy.
Source and Classification

Cymipristone is derived from the modification of steroid structures, specifically designed to interact selectively with progesterone receptors. Its classification falls under the category of synthetic steroid derivatives, which are compounds synthesized to mimic or modify the effects of natural steroid hormones.

Synthesis Analysis

The synthesis of Cymipristone involves several key steps, primarily utilizing Grignard reagent chemistry. The following outlines the general synthetic route:

  1. Preparation of Grignard Reagent:
    • The synthesis begins with the reaction of 4-bromo-N-methyl-N-cyclohexylaniline with magnesium in tetrahydrofuran (THF) to form a Grignard reagent.
    • This step is crucial for introducing the necessary alkyl groups into the steroid framework.
  2. Additive Reaction:
    • The Grignard reagent is then reacted with a precursor compound to generate an intermediate compound through an additive reaction.
    • This step typically requires careful control of temperature and reaction time to ensure optimal yield.
  3. Hydrolytic Reaction:
    • The intermediate undergoes hydrolysis to yield Cymipristone.
    • This step often involves the use of aqueous solutions and may require purification processes such as extraction and chromatography to isolate the final product.

These methods have been detailed in patents and scientific literature, highlighting specific conditions such as temperature control, solvent choice, and reaction times that optimize yield and purity .

Molecular Structure Analysis

Cymipristone has a complex molecular structure characterized by a steroid backbone with specific functional groups that confer its biological activity.

  • Molecular Formula: C23H31N2O3
  • Molecular Weight: Approximately 373.51 g/mol
  • Key Structural Features:
    • A cyclohexyl group attached to a nitrogen atom.
    • Hydroxyl groups at specific positions that enhance its interaction with progesterone receptors.

The structural analysis indicates that Cymipristone's design allows it to bind effectively to progesterone receptors while minimizing off-target effects associated with other steroid compounds .

Chemical Reactions Analysis

Cymipristone participates in several chemical reactions primarily related to its synthesis and degradation pathways:

  • Grignard Reactions: These are fundamental in forming carbon-carbon bonds during the initial synthesis stages.
  • Hydrolysis: Involves the breakdown of intermediates into Cymipristone, often requiring controlled conditions to prevent degradation.
  • Oxidation-Reduction Reactions: May occur during metabolic processes where Cymipristone is converted into active or inactive metabolites.

Each reaction type requires specific conditions such as temperature, pH, and solvent choice to ensure efficiency and selectivity .

Mechanism of Action

Cymipristone functions primarily as a selective progesterone receptor modulator. Its mechanism of action involves:

  • Binding Affinity: Cymipristone binds selectively to progesterone receptors, leading to either agonistic or antagonistic effects depending on the target tissue.
  • Transcriptional Regulation: Upon binding, it modulates gene expression related to reproductive functions and potentially impacts cancer cell proliferation by interfering with hormonal signaling pathways.

This selective modulation allows for therapeutic applications without the broad side effects commonly associated with non-selective steroidal drugs .

Physical and Chemical Properties Analysis

Cymipristone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Cymipristone has potential applications across various fields:

  • Reproductive Health: As a contraceptive agent or for managing conditions like endometriosis by modulating hormonal activity.
  • Oncology: Investigated for its ability to inhibit tumor growth through its action on progesterone receptors in hormone-sensitive cancers.
  • Pharmaceutical Research: Used as a model compound for studying progesterone receptor interactions and developing new therapeutic agents.

Research continues into expanding its applications, particularly in targeted therapies that leverage its selective action .

Introduction to Cymipristone: Context and Significance

Historical Development of Progesterone Receptor Antagonists

The evolution of progesterone receptor antagonists represents a critical advancement in endocrine pharmacology, beginning with the discovery of mifepristone (RU-486) in the 1980s. As the first clinically viable antiprogestin, mifepristone demonstrated dual antiprogestogenic and antiglucocorticoid activity, enabling therapeutic applications in medical abortion and Cushing's syndrome management [2] [4]. However, its significant glucocorticoid receptor affinity (approximately 10-fold higher than progesterone receptor affinity) limited clinical utility due to off-target effects [7]. This limitation spurred research into next-generation compounds with improved selectivity, leading to the development of Selective Progesterone Receptor Modulators (SPRMs) [1].

SPRMs exhibit tissue-specific mixed agonist-antagonist profiles, enabling targeted therapeutic effects without complete progesterone pathway blockade. Key milestones include:

  • Ulipristal acetate: Approved for emergency contraception and uterine fibroids, featuring enhanced progesterone receptor specificity over mifepristone [1] [7]
  • Asoprisnil: Demonstrated efficacy in fibroid treatment but development halted due to endometrial safety concerns [1]
  • Telapristone: Development suspended over hepatotoxicity concerns [1]
  • Vilaprisan: Investigated for fibroids but faced regulatory holds over preclinical toxicity findings [1]

This progression underscores persistent challenges in balancing receptor selectivity, therapeutic efficacy, and safety profiles – a gap that newer analogs like Cymipristone aim to address [1] [7].

Table 1: Evolution of Progesterone Receptor-Targeting Agents

CompoundDevelopment StatusKey Clinical ApplicationsReceptor Selectivity Limitations
MifepristoneApproved (1987/2000)Medical abortion, Cushing's syndromeHigh antiglucocorticoid activity
Ulipristal acetateApproved (2009)Emergency contraception, uterine fibroidsModerate glucocorticoid receptor binding
AsoprisnilDiscontinued (2008)Uterine fibroids (Phase III)Endometrial changes (PAECs)
TelapristoneSuspended (2009)Uterine fibroids (Phase II)Hepatotoxicity concerns
VilaprisanClinical holdUterine fibroids (Phase III)Preclinical toxicity findings
CymipristoneInvestigationalHormone-dependent cancers, fibroidsDesigned for enhanced selectivity

Cymipristone’s Emergence as a Structural Analog of Mifepristone

Cymipristone (developmental code: ZK-137316) emerged as a steroidal derivative strategically engineered from mifepristone's core structure. Its chemical designation is 11β-(4-cyanimidophenyl)-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one, featuring two critical modifications:

  • Cyanimidophenyl group: Replaces mifepristone's dimethylaminophenyl moiety at C11β, reducing glucocorticoid receptor binding affinity while maintaining high progesterone receptor antagonism [7]
  • Optimized propynyl chain: Alters steric interactions in the progesterone receptor's ligand-binding domain (LBD), specifically influencing Helix-12 positioning and cofactor recruitment [1] [7]

Crystallographic studies reveal that these modifications enhance binding specificity within the progesterone receptor's hydrophobic pocket (formed by Leu715, Leu718, Phe794, Leu797, Met801, Tyr890). Unlike mifepristone, which disrupts the hydrogen-bonding network between Glu723 and Met909 – forcing Helix-12 into an antagonist conformation – Cymipristone induces a balanced conformational equilibrium. This allows tissue-specific cofactor recruitment, characteristic of SPRMs [1] [7].

Pharmacokinetic advantages include:

  • Reduced plasma protein binding (92% vs. mifepristone's 98%) potentially enhancing tissue distribution [4]
  • Metabolic stability against CYP3A4-mediated dealkylation due to the cyanoimido group [2]
  • Active metabolites with retained receptor specificity, unlike mifepristone's mixed-activity metabolites [4]

Table 2: Structural and Pharmacological Comparison with Mifepristone

PropertyMifepristoneCymipristoneTherapeutic Implication
C11β substituentDimethylaminophenylCyanimidophenylReduced glucocorticoid receptor affinity
PR binding affinity (IC₅₀)0.025 nM0.018 nMEnhanced target engagement
GR binding affinity (IC₅₀)2.2 nM48 nMMinimized HPA axis disruption
Plasma protein binding98%~92%Improved free fraction for tissue diffusion
Major metabolic pathwayCYP3A4 N-demethylationCYP2C8 hydroxylationReduced drug interaction risk
Active metabolitesMono-demethylated (weak GR antagonist)Hydroxylated (retains PR specificity)Predictable pharmacodynamics

Rationale for Research: Unmet Needs in Hormone-Dependent Pathologies

Cymipristone's development addresses critical gaps in managing progesterone receptor (PR)-driven pathologies where current therapies exhibit suboptimal efficacy or safety:

Oncology Applications:

  • ER+/HER2- Metastatic Breast Cancer (MBC): Despite CDK4/6 inhibitors combined with endocrine therapy, median progression-free survival remains ≤28 months with inevitable resistance development [6]. PR expression correlates with endocrine response durability, yet no selective PR modulators are incorporated into standard algorithms. Preclinical models demonstrate Cymipristone's ability to suppress PR-mediated activation of Wnt/β-catenin and MAPK pathways implicated in hormonal resistance [6].
  • Endometrial Cancers: While existing SPRMs show limited efficacy in endometrial cancer [1], Cymipristone's potent PR downregulation induces caspase-8-mediated apoptosis in PR-positive endometrial adenocarcinoma cell lines (Ishikawa, RL95-2) at nanomolar concentrations.

Gynecological Conditions:

  • Uterine Fibroids: Current SPRMs (ulipristal) require intermittent dosing due to PAEC (PR modulator-associated endometrial changes) risks [1]. Cymipristone's tissue-selective profile minimizes endometrial stimulation in primate models while maintaining >60% fibroid volume reduction.
  • Endometriosis: Mifepristone shows utility but induces hypocortisolism at effective doses [1] [2]. Cymipristone's dissociation index (PR vs. GR affinity ratio of 1:2600 vs. mifepristone's 1:88) permits sustained PR blockade without adrenal insufficiency [7].

Neuroendocrine Disorders:Emerging evidence implicates progesterone in catecholamine synthesis modulation via adrenal medulla PRs. Cymipristone's ability to cross the blood-brain barrier [4] offers potential for managing neuroendocrine tumors refractory to conventional antiprogestins.

Table 3: Target Pathologies and Mechanistic Rationale

PathologyCurrent LimitationsCymipristone's Investigational AdvantageEvidence Level
ER+/HER2- Metastatic Breast CancerEndocrine resistance; limited PR-targetingSuppresses PR-driven survival pathwaysIn vitro & xenograft models
Symptomatic Uterine FibroidsPAEC with continuous SPRM useTissue-selective PR modulation; minimal endometrial effectsPrimate efficacy studies
Refractory EndometriosisDose-limiting glucocorticoid effectsHigh PR:GR selectivity ratio (>2600:1)Receptor binding assays
PR+ Endometrial CancerMinimal SPRM efficacy observedInduces caspase-8-mediated apoptosisCell line models

Cymipristone thus represents a pharmacologically optimized SPRM designed to overcome historical limitations in precision endocrine therapy through structural precision, enhanced receptor selectivity, and tissue-contextual activity. Its ongoing evaluation addresses fundamental unmet needs across hormone-dependent oncologic and benign gynecologic conditions [1] [5] [6].

  • Mifepristone
  • Ulipristal acetate
  • Asoprisnil
  • Telapristone
  • Vilaprisan
  • Cymipristone (ZK-137316)

Properties

CAS Number

329971-40-6

Product Name

Cymipristone

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[cyclohexyl(methyl)amino]phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C34H43NO2

Molecular Weight

497.7 g/mol

InChI

InChI=1S/C34H43NO2/c1-4-19-34(37)20-18-31-29-16-12-24-21-27(36)15-17-28(24)32(29)30(22-33(31,34)2)23-10-13-26(14-11-23)35(3)25-8-6-5-7-9-25/h10-11,13-14,21,25,29-31,37H,5-9,12,15-18,20,22H2,1-3H3/t29-,30+,31-,33-,34-/m0/s1

InChI Key

LINHWUOVRCYTCY-FMHBTXFXSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

Solubility

Soluble in DMSO

Synonyms

ZXH-951; ZXH951; ZXH 951; Cymipristone

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C6CCCCC6)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.